(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride
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Overview
Description
The compound (2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride is a complex organic molecule It is characterized by the presence of multiple functional groups, including chlorophenyl, diethylazaniumyl, and oxoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride involves multiple steps. The process typically starts with the preparation of the chlorophenyl derivative, followed by the introduction of the diethylazaniumyl group through a series of nucleophilic substitution reactions. The oxoacetyl group is then introduced via an acylation reaction. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the synthesis of such a complex molecule. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce diethylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride involves its interaction with specific molecular targets. The diethylazaniumyl group is known to interact with negatively charged sites on proteins and enzymes, leading to inhibition or activation of their functions. The chlorophenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Properties
CAS No. |
152-24-9 |
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Molecular Formula |
C30H46Cl4N4O2 |
Molecular Weight |
636.5 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C30H44Cl2N4O2.2ClH/c1-5-35(6-2,23-25-15-9-11-17-27(25)31)21-13-19-33-29(37)30(38)34-20-14-22-36(7-3,8-4)24-26-16-10-12-18-28(26)32;;/h9-12,15-18H,5-8,13-14,19-24H2,1-4H3;2*1H |
InChI Key |
BVVRUUIKERVUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCCNC(=O)C(=O)NCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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